![molecular formula C10H10ClF3N2O2 B2890794 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 282523-60-8](/img/structure/B2890794.png)
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate” is a chemical compound. Its IUPAC name is 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . The molecular formula is C6H4ClF3N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The compound has a molecular weight of 228.56 . Its melting point is between 200-202 degrees Celsius .Scientific Research Applications
Synthesis of Pyrazole Derivatives
The compound is utilized in the synthesis of 1,3,5-trisubstituted pyrazoles through Bronsted acid-mediated annulations with arylhydrazines. This method provides access to various pyrazole derivatives, demonstrating the compound's versatility in organic synthesis (Xue et al., 2016).
Cycloaddition Reactions
The compound participates in cycloaddition reactions, highlighting its reactivity towards forming cyclopropanes and pyrazolines under specific conditions. This reactivity is essential for developing new synthetic methodologies and accessing novel cyclic structures (Atherton & Fields, 1968).
Photochemical Transformations
Photochemical studies on derivatives of this compound have shown selective transformations leading to novel carbene species and subsequent formation of alkynylchlorocyclopropanes. These findings are crucial for understanding the photochemical behavior of pyrazole-based compounds and developing new photoreactive materials (Gvozdev et al., 2021).
Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, derivatives of the compound, have been utilized as precursors in Pd-catalysed cross-coupling reactions, leading to the synthesis of condensed pyrazoles. This application underscores the compound's potential in facilitating complex organic transformations and accessing heterocyclic structures with diverse functionalities (Arbačiauskienė et al., 2011).
Antimicrobial Activity
Synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles from derivatives showcases an exploration into their antimicrobial activity against Mycobacterium tuberculosis. This research avenue opens up potential pharmaceutical applications for compounds derived from "[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate" (Almeida da Silva et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-16-8(11)6(7(15-16)10(12,13)14)4-18-9(17)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEALDVJSJLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
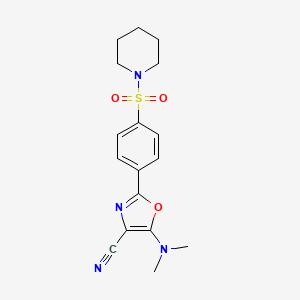

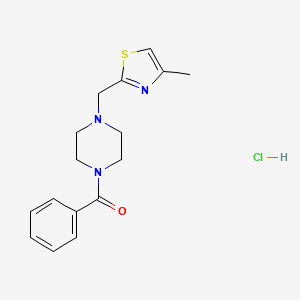
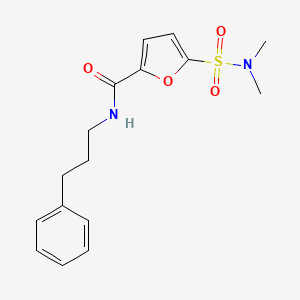

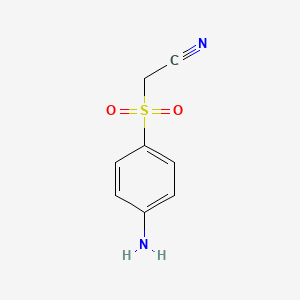
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)
![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)
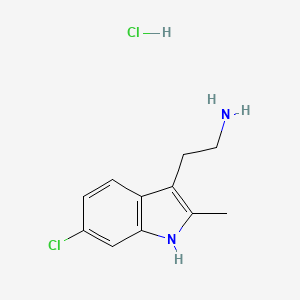


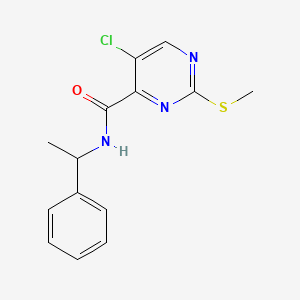
![(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2890727.png)
![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)
